An In-Depth Technical Guide to N3-O2Oc-O2Oc-OH: A Heterobifunctional Linker for Advanced Bioconjugation
An In-Depth Technical Guide to N3-O2Oc-O2Oc-OH: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
N3-O2Oc-O2Oc-OH, a hydrophilic polyethylene (B3416737) glycol (PEG) derivative, is a versatile heterobifunctional linker essential in modern bioconjugation and drug delivery. Its structure, featuring a terminal azide (B81097) (N3) group and a carboxylic acid (-OH), enables the precise and efficient covalent linkage of diverse molecular entities through "click chemistry." This guide provides a comprehensive overview of its chemical properties, mechanism of action, and key applications, supported by generalized experimental protocols and conceptual workflow diagrams. While specific quantitative data from peer-reviewed literature for this exact linker is limited, this document consolidates available information to serve as a foundational resource for its application in research and development.
Introduction
N3-O2Oc-O2Oc-OH, chemically known as 2-[2-[2-[[2-[2-(2-azidoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid, is a key reagent in the field of bioconjugation.[1] Its synonyms include 8-(8-Azido-3,6-dioxaoctanoylamido)-3,6-dioxaoctanoic acid and N3-AEEA-AEEA.[1][2] The molecule's design incorporates a flexible, water-soluble PEG spacer, which enhances the bioavailability and reduces the immunogenicity of conjugated biomolecules. The terminal azide and carboxylic acid functional groups provide orthogonal reactivity, allowing for sequential or one-pot conjugation strategies.
The primary utility of N3-O2Oc-O2Oc-OH lies in its azide group, which readily participates in highly efficient and specific click chemistry reactions.[3] These reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), form stable triazole linkages under mild, biocompatible conditions.[3][4] This makes the linker ideal for conjugating sensitive biomolecules such as peptides, proteins, nucleic acids, and antibodies to other molecules of interest, including fluorescent dyes, imaging agents, or therapeutic payloads.[1]
Physicochemical Properties
A summary of the key physicochemical properties of N3-O2Oc-O2Oc-OH is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-[2-[2-[[2-[2-(2-azidoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid | [1] |
| Synonyms | 8-(8-Azido-3,6-dioxaoctanoylamido)-3,6-dioxaoctanoic acid, N3-AEEA-AEEA | [1][2] |
| CAS Number | 1254054-60-8 | [1] |
| Molecular Formula | C12H22N4O7 | [1] |
| Molecular Weight | 334.33 g/mol | [1] |
| Appearance | Light yellow oil / Low melting solid | [1] |
| Storage Conditions | 2-8 °C | [1] |
Mechanism of Action: Click Chemistry
The azide group of N3-O2Oc-O2Oc-OH is the key to its functionality, enabling it to participate in two major types of bioorthogonal "click" reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species.[5] This reaction exclusively yields a stable 1,4-disubstituted 1,2,3-triazole linkage.[3] The reaction is typically carried out in aqueous buffers at or near physiological pH and room temperature, making it suitable for modifying biological molecules.[6]
A general workflow for a CuAAC reaction is depicted below.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free alternative to CuAAC that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with the azide.[3] The inherent ring strain of the cyclooctyne significantly accelerates the reaction rate, obviating the need for a cytotoxic copper catalyst.[4] This makes SPAAC particularly well-suited for applications in living cells and organisms.[4]
The logical relationship for choosing between CuAAC and SPAAC is illustrated below.
Experimental Protocols
The following are generalized protocols for CuAAC and SPAAC reactions using an azide-functionalized linker like N3-O2Oc-O2Oc-OH. Note: These protocols are starting points and require optimization for specific applications.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-containing molecule to N3-O2Oc-O2Oc-OH.
Materials:
-
Alkyne-containing molecule
-
N3-O2Oc-O2Oc-OH
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand (optional but recommended)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Degassing equipment (e.g., nitrogen or argon gas)
Procedure:
-
Reactant Preparation:
-
Prepare a stock solution of the alkyne-containing molecule in the reaction buffer.
-
Prepare a stock solution of N3-O2Oc-O2Oc-OH in the reaction buffer.
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
If using, prepare a stock solution of the ligand (e.g., 50 mM TBTA in DMSO/water).
-
-
Reaction Setup:
-
In a reaction vessel, add the alkyne-containing molecule (1 equivalent).
-
Add N3-O2Oc-O2Oc-OH (1.1-1.5 equivalents).
-
Add the reaction buffer to achieve the desired final concentration.
-
If using a ligand, add the ligand stock solution (0.01-0.1 equivalents).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.[3]
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the CuSO₄ stock solution (0.01-0.1 equivalents) followed by the freshly prepared sodium ascorbate stock solution (0.1-1.0 equivalents).[3]
-
Incubate the reaction at room temperature with gentle mixing for 1-4 hours. Reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, HPLC).
-
-
Purification:
-
Once the reaction is complete, purify the conjugate using a suitable method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove excess reagents and byproducts.
-
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of a cyclooctyne-containing molecule to N3-O2Oc-O2Oc-OH.
Materials:
-
Cyclooctyne-containing molecule (e.g., DBCO- or BCN-functionalized)
-
N3-O2Oc-O2Oc-OH
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation:
-
Prepare a stock solution of the cyclooctyne-containing molecule in a compatible solvent (e.g., DMSO).
-
Prepare a stock solution of N3-O2Oc-O2Oc-OH in the reaction buffer.
-
-
Reaction Setup:
-
In a reaction vessel, add the cyclooctyne-containing molecule (1 equivalent) to the reaction buffer.
-
Add the N3-O2Oc-O2Oc-OH stock solution (1-1.5 equivalents).
-
Adjust the final volume with the reaction buffer to achieve the desired concentration.
-
-
Reaction Incubation:
-
Incubate the reaction at room temperature or 37°C for 2-24 hours. The reaction time will depend on the specific cyclooctyne used and the concentration of the reactants. Monitor the reaction progress as needed.
-
-
Purification:
-
Purify the conjugate using an appropriate method as described for the CuAAC protocol.
-
Applications
The versatility of N3-O2Oc-O2Oc-OH makes it a valuable tool in various research and development areas:
-
Drug Delivery: The linker can be used to conjugate targeting ligands (e.g., antibodies, peptides) to drug-loaded nanoparticles or to directly attach a therapeutic agent to a carrier molecule, enhancing targeted delivery and reducing off-target effects.[1]
-
Proteomics: In quantitative proteomics, this linker can be incorporated into chemical probes to label and enrich specific classes of proteins or post-translational modifications for subsequent mass spectrometry analysis.[7][8]
-
Fluorescent Labeling and Imaging: The carboxylic acid end can be functionalized with a fluorescent dye, and the azide end can be "clicked" onto a biomolecule of interest for in vitro or in vivo imaging applications.[1]
-
Surface Immobilization: Biomolecules can be tethered to surfaces functionalized with alkynes or cyclooctynes for applications in biosensors and microarrays.
Conclusion
N3-O2Oc-O2Oc-OH is a powerful and versatile heterobifunctional linker that leverages the efficiency and specificity of click chemistry for advanced bioconjugation. Its hydrophilic PEG spacer and orthogonal functional groups provide researchers with a robust tool for the development of novel therapeutics, diagnostics, and research reagents. While specific, detailed quantitative data for this particular linker remains to be broadly published in peer-reviewed literature, the general principles and protocols outlined in this guide provide a solid foundation for its successful implementation in a wide range of scientific applications. As with any chemical reagent, optimal performance will be achieved through careful experimental design and optimization.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. [PDF] Functionalizing tandem mass tags for streamlining click-based quantitative chemoproteomics | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Click Chemistry Facilitates Formation of Reporter Ions and Simplified Synthesis of Amine-Reactive Multiplexed Isobaric Tags for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
